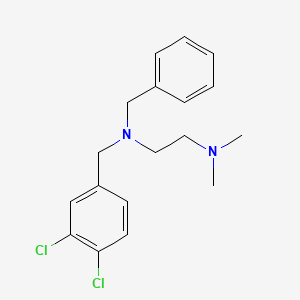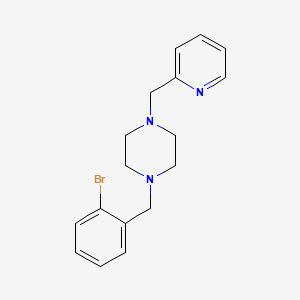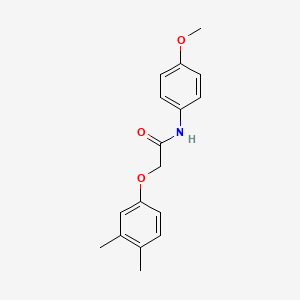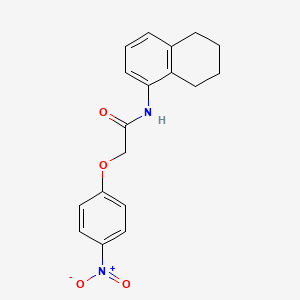
N-(2,4-dichlorophenyl)-3-(5-methyl-2-furyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-3-(5-methyl-2-furyl)propanamide, commonly known as DFP-1080, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. DFP-1080 is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body.
Mécanisme D'action
DFP-1080 works by inhibiting the enzyme N-(2,4-dichlorophenyl)-3-(5-methyl-2-furyl)propanamide, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting N-(2,4-dichlorophenyl)-3-(5-methyl-2-furyl)propanamide, DFP-1080 increases the levels of endocannabinoids in the body, which can have analgesic, anti-inflammatory, and neuroprotective effects.
Biochemical and Physiological Effects:
DFP-1080 has been shown to increase the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol in the body. These endocannabinoids are known to have analgesic, anti-inflammatory, and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DFP-1080 in lab experiments is its potency as a N-(2,4-dichlorophenyl)-3-(5-methyl-2-furyl)propanamide inhibitor. DFP-1080 has been shown to be more potent than other N-(2,4-dichlorophenyl)-3-(5-methyl-2-furyl)propanamide inhibitors such as URB597 and PF-3845.
One limitation of using DFP-1080 in lab experiments is its potential toxicity. DFP-1080 has been shown to be toxic to certain cell types at high concentrations.
Orientations Futures
For the study of DFP-1080 include further investigation of its potential use in pain management, addiction treatment, and neurodegenerative diseases. In addition, studies on the pharmacokinetics and toxicity of DFP-1080 are needed to determine its safety and efficacy in humans. Finally, the development of more selective N-(2,4-dichlorophenyl)-3-(5-methyl-2-furyl)propanamide inhibitors may lead to the discovery of new therapeutic targets for various diseases.
Méthodes De Synthèse
DFP-1080 can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorophenylacetic acid with 5-methyl-2-furanboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form DFP-1080.
Applications De Recherche Scientifique
DFP-1080 has been extensively studied for its potential application in various fields such as pain management, addiction, and neurodegenerative diseases. As a N-(2,4-dichlorophenyl)-3-(5-methyl-2-furyl)propanamide inhibitor, DFP-1080 can increase the levels of endocannabinoids in the body, which are known to have analgesic and anti-inflammatory effects. Studies have shown that DFP-1080 can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
DFP-1080 has also been studied for its potential use in addiction treatment. Endocannabinoids are known to play a role in reward processing and addiction, and DFP-1080 has been shown to reduce drug-seeking behavior in animal models of addiction.
In addition, DFP-1080 has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Endocannabinoids are known to have neuroprotective effects, and DFP-1080 has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases.
Propriétés
IUPAC Name |
N-(2,4-dichlorophenyl)-3-(5-methylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2/c1-9-2-4-11(19-9)5-7-14(18)17-13-6-3-10(15)8-12(13)16/h2-4,6,8H,5,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUINEXZJMZOVMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-3-(5-methylfuran-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5811116.png)
![N-1,3-thiazol-2-yl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B5811118.png)

![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5811130.png)

![3-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5811139.png)

![3-ethoxy-N-{3-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B5811149.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5811181.png)


![N-[3-nitro-5-(2-phenylcarbonohydrazonoyl)phenyl]acetamide](/img/structure/B5811194.png)
